molecular formula C16H15NO3 B500506 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate CAS No. 886130-39-8

1-Oxo-1-(p-tolyl)propan-2-yl nicotinate

Cat. No. B500506
CAS RN: 886130-39-8
M. Wt: 269.29g/mol
InChI Key: ROYAPJOEDDFVHK-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, also known as OTBN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of nicotinic acid and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to have a high affinity for metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to have antioxidant properties and may have potential therapeutic applications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. However, this compound can be difficult to synthesize and purify, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential as a diagnostic or therapeutic agent.

Synthesis Methods

1-Oxo-1-(p-tolyl)propan-2-yl nicotinate can be synthesized through a multistep process that involves the reaction of nicotinic acid with p-tolylmagnesium bromide, followed by the addition of acetyl chloride and subsequent dehydration. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

1-Oxo-1-(p-tolyl)propan-2-yl nicotinate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-5-7-13(8-6-11)15(18)12(2)20-16(19)14-4-3-9-17-10-14/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAPJOEDDFVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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